molecular formula C17H29N7O2 B3789556 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Cat. No.: B3789556
M. Wt: 363.5 g/mol
InChI Key: WCHZILHPNMEGMI-UHFFFAOYSA-N
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Description

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine typically involves multiple steps, starting from readily available precursors One common approach is to first synthesize the oxadiazole ring through a cyclization reaction involving hydrazine derivatives and carboxylic acids The pyrazine ring can then be introduced through a condensation reaction with appropriate diamine precursors

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products. Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or ketones, while reduction may produce primary or secondary amines

Scientific Research Applications

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,4]oxadiazolo[3,4-b]pyrazine-5,6-diamine
  • 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,3]oxadiazolo[3,4-b]pyrazine-5,6-diamine

Uniqueness

The uniqueness of 6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine lies in its specific substitution pattern and the presence of both oxadiazole and pyrazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N7O2/c1-23(9-7-12-24-10-4-3-5-11-24)17-16(18-8-6-13-25-2)19-14-15(20-17)22-26-21-14/h3-13H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCHZILHPNMEGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCN1CCCCC1)C2=NC3=NON=C3N=C2NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 2
Reactant of Route 2
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 3
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 4
Reactant of Route 4
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 5
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
Reactant of Route 6
6-N-(3-methoxypropyl)-5-N-methyl-5-N-(3-piperidin-1-ylpropyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

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